2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide
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Overview
Description
2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as BCTC and is used as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Mechanism of Action
BCTC works by selectively blocking the 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide ion channel, which is involved in the transmission of pain signals. By blocking this channel, BCTC reduces the sensitivity of pain receptors, thereby reducing the perception of pain.
Biochemical and Physiological Effects:
BCTC has been shown to have several biochemical and physiological effects. It reduces the release of inflammatory mediators, such as prostaglandins and cytokines, and decreases the activity of nociceptive neurons. BCTC also inhibits the development of thermal hyperalgesia and mechanical allodynia, which are common symptoms of chronic pain conditions.
Advantages and Limitations for Lab Experiments
One advantage of BCTC is its selectivity for 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide, which allows for more targeted research on the role of this ion channel in pain sensation. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of BCTC in lab experiments.
Future Directions
There are several future directions for research on BCTC and 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide. One area of interest is the potential therapeutic applications of 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide antagonists in the treatment of chronic pain conditions, such as neuropathic pain and osteoarthritis. Another area of research is the role of 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide in other physiological processes, such as inflammation and thermoregulation. Additionally, there is ongoing research on the development of more potent and selective 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide antagonists, which could have greater therapeutic potential.
Synthesis Methods
The synthesis of BCTC is a multi-step process that involves several chemical reactions. The first step is the preparation of 3-butoxy-2,2-dimethylcyclobutanone, which is then reacted with hydroxylamine hydrochloride to form 3-butoxy-2,2-dimethylcyclobutanone oxime. This compound is then reacted with cyanogen bromide to form 3-butoxy-2,2-dimethylcyclobutanone oxime cyanide. The final step involves the reaction of 3-butoxy-2,2-dimethylcyclobutanone oxime cyanide with 1-cyanocyclohexane to form BCTC.
Scientific Research Applications
BCTC has several scientific research applications, primarily in the field of pain research. It is used to study the role of 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide in pain sensation and to investigate the potential therapeutic benefits of 2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide antagonists in the treatment of pain.
properties
IUPAC Name |
2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O2/c1-5-6-12-25-17-13-16(19(17,3)4)22-15(2)18(24)23-20(14-21)10-8-7-9-11-20/h15-17,22H,5-13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAXBBCALVFHAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(C1(C)C)NC(C)C(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide |
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